Home > Products > Screening Compounds P39860 > 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole - 634174-14-4

1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

Catalog Number: EVT-3284604
CAS Number: 634174-14-4
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,R)-2,2'-[1,2-ethanediylbis[imino(1-methyl-2,1-ethanediyl)]]-bis[5-nitro-1H-benz[de]isoquinoline-1,3-(2H)-dione] dimethanesulfonate (DMP 840)

  • Compound Description: DMP 840 is a bis-naphthalimide anticancer agent. [] It exhibits potent antiproliferative activity in vitro against a range of human and murine leukemia and solid tumor cell lines. [] DMP 840 inhibits DNA and RNA synthesis, induces DNA single-strand breaks, and demonstrates significant cytotoxicity. []
  • Relevance: While structurally different from 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, DMP 840 shares a similar focus on anti-cancer properties and DNA interaction, highlighting the potential of nitro-containing heterocyclic compounds in this field. []

2-(Thiobenzyl)-5-Nitro-1H-Benzimidazole (TBNBI)

  • Compound Description: TBNBI effectively inhibits copper corrosion in nitric acid solutions. [] Its efficiency increases with concentration but decreases with rising temperatures. [] TBNBI demonstrates both physisorption and chemisorption onto copper surfaces, forming a protective film. []
  • Relevance: TBNBI and 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole belong to the nitrobenzimidazole class of compounds. [] They share the core benzimidazole structure with a nitro substituent, suggesting potential applications for 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole in corrosion inhibition. []

2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide)

  • Compound Description: This compound, a bis(benzimidazol-2-yl-3-oxide)benzene derivative, holds potential as an energetic or photoactive material. []
  • Relevance: The compound shares the nitrobenzimidazole moiety with 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole. [] Although the presence of the N-oxide and the linkage through the benzene ring create structural distinctions, the shared moiety suggests potential shared reactivity or properties. []

1-(5-nitro-benzimidazole-2′-yl-sulfonyl-acetyl)-4-aryl-thiosemicarbazides

  • Compound Description: This series of thiosemicarbazide derivatives, synthesized from 5-nitro-benzimidazol-2-sulfonyl-acetic acid, displays potential tuberculostatic activity. []
  • Relevance: The presence of the 5-nitro-benzimidazole group links these compounds to 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole. [] While the thiosemicarbazide and sulfonyl-acetyl moieties introduce significant structural differences, the shared core structure could indicate common synthetic pathways or potential for similar biological activities. []

2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohydrazides & 2-(2--methyl-5-nitro-1H-benzimidazol-1-yl)-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamides

  • Compound Description: These two classes of compounds, derived from (2-methyl-5-nitro-1H-benzimidazol-1-yl) acetate, have been synthesized and characterized. []
  • Relevance: These compounds, particularly the 2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohydrazides, share a structural resemblance to 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole through the 2-methyl-5-nitro-1H-benzimidazole moiety. [] The variations in the substituents on the nitrogen atom create structural diversity, but the core structure suggests a potential common starting material or synthetic pathway. []
Source and Classification

This compound can be synthesized through various chemical processes, often involving the modification of existing benzimidazole structures. It belongs to a class of compounds known for their diverse pharmacological activities, making them subjects of interest in drug discovery and development .

Synthesis Analysis

The synthesis of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole typically involves several steps:

Molecular Structure Analysis

The molecular structure of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole can be described as follows:

  • Molecular Formula: C14H18N3O2
  • Molecular Weight: Approximately 250.31 g/mol
  • Structural Features:
    • The compound features a nitro group (-NO2) at the 5-position of the benzimidazole ring.
    • A methoxypropyl group (-OCH2CH2CH3) is attached at the 1-position.

The three-dimensional orientation of this molecule is influenced by steric hindrance due to the bulky methoxypropyl group, which may affect its biological activity and interaction with target proteins .

Chemical Reactions Analysis

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole participates in various chemical reactions:

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as zinc in ammonium formate, which alters the compound's reactivity and potentially enhances its biological properties .
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule, which may lead to derivatives with enhanced activity or selectivity against specific targets.

The understanding of these reactions is crucial for optimizing the synthesis and developing new derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action for 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole is primarily linked to its interaction with biological targets:

  • Antiproliferative Activity: This compound has shown potential antiproliferative effects against certain cancer cell lines, possibly through interference with cellular signaling pathways or induction of apoptosis.
  • Antifungal Properties: The presence of the nitro group may contribute to its antifungal activity by disrupting fungal cell wall synthesis or function.

Research indicates that similar benzimidazole derivatives act by inhibiting key enzymes involved in cell division and metabolism, suggesting a multifaceted approach to their mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole are essential for understanding its behavior in biological systems:

Applications

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole has several scientific applications:

  • Pharmaceutical Development: Its potential as an antiproliferative agent makes it a candidate for further development in cancer therapeutics.
  • Antifungal Research: The compound's antifungal properties could lead to new treatments for fungal infections, especially those resistant to current medications.
  • Chemical Biology Studies: As a benzimidazole derivative, it serves as a valuable scaffold for synthesizing new compounds with varied biological activities.
Introduction to Benzimidazole-Based Therapeutics

Significance of Benzimidazole as a Privileged Scaffold in Medicinal Chemistry

Benzimidazole represents a privileged heterocyclic scaffold in drug discovery due to its remarkable structural versatility and capacity for diverse biological interactions. This bicyclic system, formed by fusing a benzene ring with an imidazole ring, serves as a bioisostere of purine nucleobases, enabling interactions with critical biological targets through hydrogen bonding, π-π stacking, and metal coordination [2] [8]. The exceptional drug-like properties of benzimidazole derivatives stem from their balanced lipophilicity profile, moderate molecular weight range (typically 200-400 g/mol), and capacity for extensive structural modification at multiple positions (N1, C2, C5, C6) to fine-tune pharmacological activity [4] [6]. This versatility has enabled benzimidazoles to serve as core structures for drugs targeting an extraordinary range of therapeutic areas, including infectious diseases, cancer, cardiovascular disorders, and gastrointestinal conditions [2] [8]. The scaffold's metabolic stability and favorable oral bioavailability further enhance its pharmaceutical utility, contributing to its status as one of medicinal chemistry's most investigated frameworks [9].

Table 1: Clinically Significant Benzimidazole-Based Therapeutics

Therapeutic AreaCompound NameKey Structural FeaturesPrimary Mechanism/Target
AntiparasiticAlbendazole5-Propylthio-1H-benzimidazol-2-yl carbamateβ-tubulin inhibition
AntifungalBenomyl1-Butyl-2-(carbamoyl)benzimidazoleMicrotubule assembly disruption
AntihypertensiveTelmisartan2-(4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl))benzimidazoleAngiotensin II receptor antagonist
AnticancerNocodazole2-(2-Methoxyethoxy)-5-nitrobenzimidazoleTubulin polymerization inhibitor
Antacid/antiulcerOmeprazole5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazoleProton pump (H⁺/K⁺ ATPase) inhibitor
AntiviralMaribavir2-Isopropylamino-5,6-dichlorobenzimidazole ribosideUL97 kinase inhibition

Historical Development of Nitro-Substituted Benzimidazole Therapeutics

The strategic incorporation of nitro groups into the benzimidazole scaffold has generated numerous pharmacologically active compounds since the mid-20th century. The discovery of vitamin B₁₂ degradation products containing 5,6-dimethylbenzimidazole in the late 1940s stimulated interest in benzimidazole biochemistry and pharmacology [2] [9]. Early nitrobenzimidazole derivatives emerged as potent antiparasitic agents, exemplified by thiabendazole (2-(thiazol-4-yl)-5-nitro-1H-benzimidazole) developed in the 1960s, which demonstrated broad-spectrum anthelmintic activity through disruption of helminth microtubule formation [4]. Subsequent research revealed that nitro substitution at position 5 significantly enhanced DNA-binding affinity in benzimidazole derivatives, leading to the development of fluorescent DNA probes and minor groove binders such as Hoechst 33258 (2'-(4-hydroxyphenyl)-5-(5-nitro-1H-benzimidazol-2-yl)-1H-benzimidazole) in the 1970s [4]. The 1980s witnessed the introduction of benomyl (methyl-[1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]carbamate), a systemic fungicide containing a nitrobenzimidazole core that irreversibly inhibits ALDH2 through metabolic activation [1]. More recently, nitrobenzimidazoles like nocodazole (methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate) have become indispensable research tools in oncology for their potent tubulin-depolymerizing activity and cell cycle arrest properties [4].

Table 2: Historical Milestones in Nitrobenzimidazole Therapeutics Development

Time PeriodKey DevelopmentRepresentative CompoundTherapeutic Significance
1940s-1950sVitamin B12 degradation studies5,6-DimethylbenzimidazoleElucidation of benzimidazole biochemistry
1960sAntiparasitic agentsThiabendazoleFirst broad-spectrum benzimidazole anthelmintic
1970sDNA-binding probesHoechst 33258Fluorescent DNA staining and minor groove binding
1980sSystemic fungicidesBenomylALDH2 inhibition via metabolic activation
1990s-PresentAnticancer research toolsNocodazoleTubulin depolymerization and cell cycle arrest

Current Therapeutic Landscape of Benzimidazole Derivatives in Clinical Practice

Benzimidazole derivatives occupy prominent positions across multiple therapeutic categories in contemporary clinical practice. In gastroenterology, proton pump inhibitors (PPIs) like omeprazole, pantoprazole, and rabeprazole form the cornerstone of acid-related disorder management, functioning as irreversible inhibitors of the H⁺/K⁺ ATPase pump through acid-activated conversion to sulfenamide intermediates [2] [5]. The antihypertensive market features angiotensin II receptor blockers (ARBs) including telmisartan and candesartan cilexetil, which incorporate benzimidazole as a critical biphenyl-tetrazole isostere with enhanced receptor affinity [2]. Antiparasitic therapy continues to rely heavily on benzimidazole anthelmintics such as albendazole and mebendazole, which bind to parasite β-tubulin, disrupting microtubule-dependent glucose uptake [6] [8]. Oncology has recently embraced benzimidazole-based agents like veliparib (2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), a PARP inhibitor for BRCA-mutated cancers, and abemaciclib, a CDK4/6 inhibitor for advanced breast cancer [4] [8]. These clinical successes demonstrate the scaffold's remarkable adaptability to diverse therapeutic targets while maintaining favorable pharmacokinetic profiles.

Rationale for 3-Methoxypropyl and Nitro Group Functionalization

The strategic functionalization of benzimidazole at N1 with a 3-methoxypropyl chain and at C5 with a nitro group represents a deliberate molecular design approach to optimize pharmacological properties. The 3-methoxypropyl group at the N1 position significantly enhances lipophilicity parameters (log P) compared to shorter alkyl chains or unsubstituted derivatives, potentially improving membrane permeability and oral bioavailability [5] [6]. The ether oxygen in this side chain provides a hydrogen-bond acceptor site that may facilitate interactions with biological targets while maintaining metabolic stability superior to ester-containing chains [5] [9]. Positioned at C5, the strongly electron-withdrawing nitro group (-NO₂) dramatically influences the benzimidazole ring's electronic characteristics, reducing electron density at N3 and enhancing hydrogen-bond accepting capacity [6]. This modification has demonstrated significant effects on DNA-binding affinity in structural analogs, potentially facilitating intercalation or minor groove binding interactions [4]. The nitro group also serves as a versatile chemical handle for further derivatization through reduction to amino derivatives or nucleophilic substitution reactions [6]. Molecular modeling studies of analogous structures suggest that the 5-nitro substituent and N1-alkyl chain adopt a coplanar conformation that optimizes interactions with biological targets like topoisomerases or tubulin [4] [6]. The combination of these modifications creates a distinct pharmacophore with dual functionality: the nitro group for target engagement and the 3-methoxypropyl chain for optimal pharmacokinetic properties.

Table 3: Clinical Applications of Benzimidazole Derivatives with Structural Analogies to 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole

Therapeutic ApplicationRepresentative AgentsKey Structural FeaturesMolecular Targets
Antifungal AgentsBenomyl, CarbendazimBenzimidazol-2-yl carbamate with alkyl/aryl substitutionsβ-tubulin, ALDH enzymes
Anticancer AgentsNocodazole, VeliparibNitro substitution at C5/C6; N1 alkyl/aryl groupsTubulin, PARP enzymes
Antimicrobials2-(5-Nitro-2-furanyl)-1H-benzimidazoleC2 heteroaryl with nitro group; N1 substitutionsBacterial DNA, DHFR
AntiparasiticsFlubendazole, AlbendazoleC2 carbamate with carbonyl linkage; C5/C6 substitutionsParasite β-tubulin

Properties

CAS Number

634174-14-4

Product Name

1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

IUPAC Name

1-(3-methoxypropyl)-5-nitrobenzimidazole

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-8-12-10-7-9(14(15)16)3-4-11(10)13/h3-4,7-8H,2,5-6H2,1H3

InChI Key

ZOPXVYHFPDRYJX-UHFFFAOYSA-N

SMILES

COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.